3,5-Difluorobenzylzinc bromide

Vue d'ensemble

Description

3,5-Difluorobenzylzinc bromide is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of applications in scientific research. In

Applications De Recherche Scientifique

Health Effects of Brominated Compounds

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the health effects of brominated compounds. These studies highlight the environmental concerns and potential risks associated with the use of brominated flame retardants, suggesting that human and wildlife exposure to brominated compounds, including potentially 3,5-Difluorobenzylzinc bromide, could increase with their use. Further research is needed to assess the health impacts of these chemicals due to limited current exposure data (Birnbaum, Staskal, & Diliberto, 2003).

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, including compounds similar to 3,5-Difluorobenzylzinc bromide, are used in synthetic chemistry for their potential to be removed by light, providing a selective and non-invasive method to deprotect functional groups in complex molecules. The application of such groups, like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, shows promise for future synthetic applications (Amit, Zehavi, & Patchornik, 1974).

Brominated Flame Retardants

The increasing application of novel brominated flame retardants (NBFRs) in consumer goods and their occurrence in indoor environments, including air and dust, call for more research on their environmental fate and toxicity. The review on NBFRs underscores the need for optimized analytical methods and further research on emission sources and potential leaching, which could be relevant for understanding the environmental impact of related compounds like 3,5-Difluorobenzylzinc bromide (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

Target of Action

3,5-Difluorobenzylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis reactions . The primary targets of this compound are the reactive sites in organic molecules where it can participate in various reactions .

Mode of Action

The compound interacts with its targets through several types of reactions. It can participate in alkylation reactions at tertiary carbon centers, electrophilic substitution reactions, and reduction reactions . It is also commonly used in reactions that build carbon-carbon bonds, such as Cross-Coupling reactions and Suzuki-Miyaura reactions .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Difluorobenzylzinc bromide depend on the specific organic synthesis reaction in which it is used. In general, it can influence pathways that involve the formation or modification of carbon-carbon bonds .

Pharmacokinetics

Like other organozinc compounds, it is likely to have low bioavailability due to its reactivity and instability .

Result of Action

The molecular and cellular effects of 3,5-Difluorobenzylzinc bromide’s action are the formation of new organic compounds through the reactions it catalyzes . The exact products depend on the specific reaction conditions and the other reactants present .

Action Environment

The action, efficacy, and stability of 3,5-Difluorobenzylzinc bromide are influenced by several environmental factors. It should be stored in a dry place and avoid contact with water, acid, and oxygen . It has irritant and corrosive properties, and appropriate personal protective equipment (such as gloves, glasses, and lab coats) should be worn when handling it . If necessary, it should be used under ventilated conditions . When handling and disposing of it, local safety operating procedures should be followed .

Propriétés

IUPAC Name |

bromozinc(1+);1,3-difluoro-5-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTYJRVTQJKGIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzylzinc bromide | |

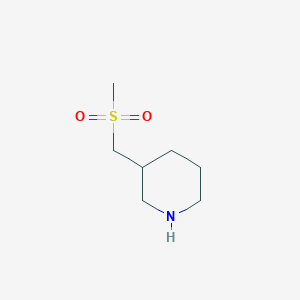

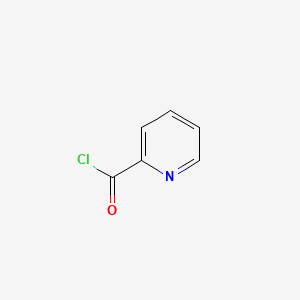

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041451.png)